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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

Spectroscopic Comparison: 2-Bromo-4-fluoro-6-
nitroaniline and Its Isomers

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Bromo-4-fluoro-6-nitroaniline
and its positional isomers. Due to the limited availability of comprehensive public spectroscopic
data for 2-Bromo-4-fluoro-6-nitroaniline, this document synthesizes available information for
the target compound and its isomers, supplemented with data from structurally related
molecules. This comparative approach offers valuable insights for the characterization and
differentiation of these compounds.

Structural Isomers of Bromo-Fluoro-Nitroaniline

The isomers included in this comparison are positional isomers of 2-Bromo-4-fluoro-6-
nitroaniline, where the bromo, fluoro, and nitro functional groups are rearranged around the
aniline ring. Understanding the structural differences is key to interpreting their distinct
spectroscopic signatures.
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Structural Isomers of Bromo-Fluoro-Nitroaniline
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Positional Isomers

2-Bromo-5-fluoro-4-nitroaniline 3-Bromo-5-fluoro-2-nitroaniline 4-Bromo-2-fluoro-6-nitroaniline 2-Bromo-4-fluoro-5-nitroaniline

Click to download full resolution via product page

Caption: Structural relationship of 2-Bromo-4-fluoro-6-nitroaniline and its isomers.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Bromo-4-fluoro-6-
nitroaniline and its isomers. Gaps in the data indicate information that was not readily
available in public databases.

Table 1: *H NMR Spectroscopic Data (Chemical Shift  in ppm)
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Compound

Aromatic Protons

Amine Protons
(NH2)

Solvent

2-Bromo-4-fluoro-6-

nitroaniline

Data not available

Data not available

Data not available

2-Bromo-5-fluoro-4-

nitroaniline

8.26 (d, J=8.0 Hz),
7.07 (br s)[1]

Data not available

Data not available

3-Bromo-5-fluoro-2-

nitroaniline

Data not available

Data not available

Data not available

4-Bromo-2-fluoro-6-

nitroaniline

Data not available

Data not available

Data not available

2-Bromo-4-fluoro-5-

nitroaniline

Data not available

Data not available

Data not available

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)

Compound

Aromatic Carbons

Solvent

2-Bromo-4-fluoro-6-nitroaniline

Data not available

Data not available

2-Bromo-5-fluoro-4-nitroaniline

Data not available

Data not available

3-Bromo-5-fluoro-2-nitroaniline

Data not available

Data not available

4-Bromo-2-fluoro-6-nitroaniline

Data not available

Data not available

2-Bromo-4-fluoro-5-nitroaniline

Data not available

Data not available

Table 3: FT-IR Spectroscopic Data (Wavenumber cm™1)
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C-Br
Compound N-H Stretching NO:2 Stretching . C-F Stretching
Stretching
2-Bromo-4-
Data not Data not Data not Data not
fluoro-6- ) ) ] )
) - available available available available
nitroaniline
2-Bromo-3-
Data not Data not Data not Data not
fluoro-6- ) i ) )
) N available available available available
nitroaniline
4-Bromo-2-
fluoro-5- Data not Data not Data not Data not
nitroaniline, N- available available available available
acetyl-
2-Bromo-4-
Data not Data not Data not Data not
methyl-6- ) ) ] ]
] - available available available available
nitroaniline
Table 4: Mass Spectrometry Data (m/z)
Key Fragmentation o
Compound Molecular lon (M+) lonization Method
Peaks
2-Bromo-4-fluoro-6- 233.94402 ) )
) N Data not available Data not available
nitroaniline (calculated)[2]
2-Bromo-5-fluoro-4- 233.94402 ) )
) N Data not available Data not available
nitroaniline (calculated)[2]
3-bromo-5-fluoro-n- 247.95912 (calculated ) ]
] - Data not available Data not available
methyl-2-nitroaniline for [M]+)[3]
2-Bromo-4,6- ) o
208.003[4] Data not available Electron lonization[4]

difluoroaniline

Table 5: UV-Vis Spectroscopic Data
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Molar Absorptivity

Compound Amax (nm) ©) Solvent
€
2-Bromo-4-fluoro-6- ) ) )
) - Data not available Data not available Data not available
nitroaniline
p-Nitroaniline (related . i
~380 Data not available Data not available

compound)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of
these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR tube.[4][5] The solution
should be homogeneous and free of particulate matter.[4][6]

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.

o Data Acquisition: *H and 3C NMR spectra are recorded at room temperature. Standard pulse
sequences are used.

o Data Processing: The raw data (Free Induction Decay) is processed by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are reported in
parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.[7]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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o Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of a blank KBr pellet is recorded for correction.

o Data Analysis: Characteristic absorption bands for functional groups such as N-H, C-H, NOg,
C-Br, and C-F stretching and bending vibrations are identified.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to an appropriate concentration.[8][9] The solution should be free of non-volatile
salts and detergents.[8]

e Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,
Electrospray lonization - ESI, Electron lonization - El) is used.

o Data Acquisition: The ionized molecules and their fragments are separated based on their
mass-to-charge ratio (m/z) by a mass analyzer.

» Data Analysis: The resulting mass spectrum provides information about the molecular weight
of the compound and its fragmentation pattern, which aids in structural elucidation.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent
(e.g., ethanol, acetonitrile).[10] The concentration is adjusted to obtain an absorbance
reading within the linear range of the instrument (typically below 1.0).[10]

e Instrumentation: A double-beam UV-Vis spectrophotometer is used. A cuvette containing the
pure solvent is used as a reference.

o Data Acquisition: The absorbance is scanned over a specific wavelength range (e.g., 200-
800 nm).

» Data Analysis: The wavelength of maximum absorbance (Amax) is determined.

Analytical Workflow
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The following diagram illustrates a general workflow for the comprehensive spectroscopic
analysis of 2-Bromo-4-fluoro-6-nitroaniline and its isomers.

General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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